3-amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reactions:
Alkylation: The N,N-dipropyl groups are introduced through alkylation reactions using propyl halides or propylating agents.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve bases or nucleophiles.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amines, amides.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving inflammation and infection. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Amino-1-methyl-3-N-propylpyrazole-5-carboxamide: Similar structure but with a different alkyl group at the 3-position.
5-Amino-N-methyl-1H-pyrazole-3-carboxamide: Similar pyrazole core but with different substituents.
Uniqueness: 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-5-carboxamide stands out due to its specific combination of substituents, which may confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-amino-2-methyl-N,N-dipropylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-10(12)13-14(9)3/h8H,4-7H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCAHYFMKKACGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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